molecular formula C7H16N2O B1611862 2-(4-Methylpiperazin-2-yl)ethanol CAS No. 211053-48-4

2-(4-Methylpiperazin-2-yl)ethanol

Cat. No.: B1611862
CAS No.: 211053-48-4
M. Wt: 144.21 g/mol
InChI Key: OIIMSDKCNRHEQQ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-2-yl)ethanol: is an organic compound with the molecular formula C7H16N2O It is a derivative of piperazine, a heterocyclic amine, and contains both a hydroxyl group and a methyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-2-yl)ethanol typically involves the reaction of 4-methylpiperazine with ethylene oxide. The reaction proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

4-Methylpiperazine+Ethylene oxideThis compound\text{4-Methylpiperazine} + \text{Ethylene oxide} \rightarrow \text{this compound} 4-Methylpiperazine+Ethylene oxide→this compound

The reaction is typically carried out at elevated temperatures (around 50-70°C) to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-2-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.

Major Products

    Oxidation: The major product is 2-(4-Methylpiperazin-2-yl)acetaldehyde.

    Reduction: The major product is 2-(4-Methylpiperazin-2-yl)ethane.

    Substitution: The major products depend on the substituent introduced, such as 2-(4-Methylpiperazin-2-yl)ethyl chloride or 2-(4-Methylpiperazin-2-yl)ethylamine.

Scientific Research Applications

2-(4-Methylpiperazin-2-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the production of surfactants and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethanol
  • 2-(4-Methylpiperazin-3-yl)ethanol
  • 2-(4-Methylpiperazin-4-yl)ethanol

Uniqueness

2-(4-Methylpiperazin-2-yl)ethanol is unique due to the position of the methyl group on the piperazine ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-methylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-7(6-9)2-5-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIMSDKCNRHEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596169
Record name 2-(4-Methylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211053-48-4
Record name 2-(4-Methylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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